1-Propanesulfonamide, 3-bromo-N-cyclohexyl-
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Overview
Description
1-Propanesulfonamide, 3-bromo-N-cyclohexyl- is a chemical compound with the molecular formula C9H18BrNO2S. It is known for its unique structure, which includes a bromine atom attached to a propane sulfonamide group and a cyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonamide, 3-bromo-N-cyclohexyl- typically involves the bromination of N-cyclohexylpropanesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonamide, 3-bromo-N-cyclohexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
1-Propanesulfonamide, 3-bromo-N-cyclohexyl- is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanesulfonamide, 3-bromo-N-cyclohexyl- involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonamide, 3-chloro-N-cyclohexyl-: Similar structure but with a chlorine atom instead of bromine.
1-Propanesulfonamide, 3-iodo-N-cyclohexyl-: Contains an iodine atom instead of bromine.
1-Propanesulfonamide, 3-fluoro-N-cyclohexyl-: Features a fluorine atom in place of bromine.
Uniqueness
1-Propanesulfonamide, 3-bromo-N-cyclohexyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable compound for specific applications .
Properties
CAS No. |
73972-45-9 |
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Molecular Formula |
C9H18BrNO2S |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
3-bromo-N-cyclohexylpropane-1-sulfonamide |
InChI |
InChI=1S/C9H18BrNO2S/c10-7-4-8-14(12,13)11-9-5-2-1-3-6-9/h9,11H,1-8H2 |
InChI Key |
FJLJOSOWSJGPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CCCBr |
Origin of Product |
United States |
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